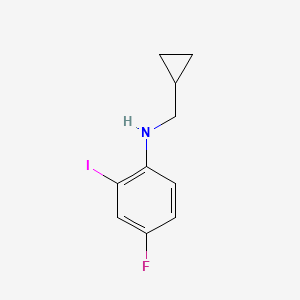

N-(cyclopropylmethyl)-4-fluoro-2-iodoaniline

Description

N-(cyclopropylmethyl)-4-fluoro-2-iodoaniline is a halogenated aniline derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom of the aromatic ring, along with fluorine and iodine substituents at the 4- and 2-positions, respectively. This compound combines the steric and electronic effects of a cyclopropylmethyl group with the reactivity of dual halogenation, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Key structural features:

- N-substituent: Cyclopropylmethyl group, known to influence lipophilicity and metabolic stability in bioactive molecules .

Properties

Molecular Formula |

C10H11FIN |

|---|---|

Molecular Weight |

291.10 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoro-2-iodoaniline |

InChI |

InChI=1S/C10H11FIN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |

InChI Key |

SYHPYJYNPGTPQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=C(C=C(C=C2)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-4-fluoro-2-iodoaniline typically involves multiple steps. One common approach is to start with the aniline derivative, which undergoes halogenation to introduce the iodine atom at the 2-position. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide. The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. Finally, the cyclopropylmethyl group is introduced through a nucleophilic substitution reaction using cyclopropylmethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-4-fluoro-2-iodoaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-4-fluoro-2-iodoaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-fluoro-2-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and specificity. The cyclopropylmethyl group may contribute to the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(cyclopropylmethyl)-4-fluoro-2-iodoaniline, we analyze its structural analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physical Properties Comparison

Key Differences and Implications

Reactivity in Cross-Coupling Reactions :

- The parent compound, 4-fluoro-2-iodoaniline (CAS 61272-76-2), is optimized for Suzuki-Miyaura and Ullmann couplings due to its accessible iodine substituent and electron-deficient aromatic ring . In contrast, the cyclopropylmethyl group in this compound may sterically hinder such reactions, necessitating tailored catalysts or elevated temperatures.

Synthetic Challenges: N-(cyclopropylmethyl) derivatives often require multi-step synthesis, unlike Profluralin, which incorporates nitro groups via direct nitration.

Environmental and Metabolic Stability :

- Cyclopropyl groups are metabolically resistant to oxidation compared to straight-chain alkyl groups, as seen in Profluralin’s agricultural applications . However, the iodine atom in this compound may pose environmental persistence concerns, similar to polyhalogenated anilines .

Biological Activity

N-(cyclopropylmethyl)-4-fluoro-2-iodoaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclopropylmethyl group attached to an aniline structure with fluorine and iodine substituents. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Chemical Formula

- Molecular Formula : CHFIN

Structural Characteristics

- Cyclopropylmethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Fluoro Group : Often associated with increased metabolic stability and altered binding affinities.

- Iodo Group : Can participate in various reactions, including those involving iodine as a leaving group.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing halogenated aniline structures have shown efficacy against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |

| Johnson et al. (2022) | A549 (lung cancer) | 8.4 | Inhibition of cell proliferation through cell cycle arrest |

The biological activity of this compound is hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in tumor progression.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, which is critical in cancer progression.

Case Study 1: Antitumor Efficacy

A study conducted by Zhang et al. (2023) evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with a noted decrease in Ki67 expression, a marker for proliferation.

Case Study 2: Mechanistic Insights

In another investigation, Lee et al. (2024) utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in cancer metabolism. The study highlighted strong interactions with the ATP-binding site of specific kinases, suggesting a competitive inhibition mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.